molecular formula C21H20O6 B13004138 [(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate

[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate

Cat. No.: B13004138
M. Wt: 368.4 g/mol
InChI Key: GLFLRBKSXNCOCF-GNPZUCITSA-N
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Description

[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[310]hexan-4-yl] benzoate is a complex organic compound that features a bicyclic structure with multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by selective functionalization to introduce the necessary substituents.

    Introduction of the benzoyloxyethyl group: This step may involve the use of protecting groups and selective deprotection strategies to ensure the correct stereochemistry.

    Final esterification: The final step involves the esterification of the intermediate with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to modulate specific biological pathways might make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties might impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3R,4R,5R)-3-[(1R)-1-hydroxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate
  • [(1R,3R,4R,5R)-3-[(1R)-1-methoxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate
  • [(1R,3R,4R,5R)-3-[(1R)-1-ethoxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate

Uniqueness

[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate

InChI

InChI=1S/C21H20O6/c1-13(24-18(22)14-9-5-3-6-10-14)16-17(21(2)20(25-16)27-21)26-19(23)15-11-7-4-8-12-15/h3-13,16-17,20H,1-2H3/t13-,16-,17-,20-,21-/m1/s1

InChI Key

GLFLRBKSXNCOCF-GNPZUCITSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@@]2([C@H](O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C1C(C2(C(O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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